2,3,4-Trimethoxybenzene-1-sulfonamide
Overview
Description
2,3,4-Trimethoxybenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO5S and a molecular weight of 247.27 g/mol . It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a sulfonamide group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
2,3,4-Trimethoxybenzene-1-sulfonamide is a type of sulfonamide drug . Sulfonamides are known to target bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
this compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting DNA production and ultimately inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the drug prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . This disruption affects downstream processes that rely on folic acid, including the synthesis of nucleotides required for DNA replication .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine
Result of Action
The inhibition of folic acid synthesis by this compound leads to a decrease in the availability of nucleotides required for DNA replication . This results in the inhibition of bacterial growth and replication
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s pharmacokinetics . More research is needed to understand how specific environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
2,3,4-Trimethoxybenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with several enzymes, including sulfonamide-sensitive enzymes, by binding to their active sites and inhibiting their activity. The interaction between this compound and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and prevent substrate binding . Additionally, this compound can interact with proteins involved in signal transduction pathways, thereby influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of key signaling molecules, leading to altered cell signaling dynamics. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . These effects on cellular metabolism and gene expression can ultimately influence cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, forming stable enzyme-inhibitor complexes that prevent substrate binding and enzyme activity. This inhibition can lead to a decrease in the production of key metabolites and signaling molecules, thereby affecting cellular processes . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent alterations in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolism . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects are observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity. These dosage-dependent effects are critical for determining the therapeutic potential and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit enzymes involved in the synthesis and degradation of key metabolites, leading to changes in metabolic flux and the accumulation or depletion of specific metabolites . These interactions can affect overall cellular metabolism and energy production, influencing cell function and viability.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its effects . The localization and accumulation of this compound within specific tissues and cells are influenced by its interactions with transporters and binding proteins, which can affect its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethoxybenzene-1-sulfonamide typically involves the sulfonation of 2,3,4-trimethoxybenzene. One common method includes the reaction of 2,3,4-trimethoxybenzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide . The reaction conditions usually involve maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,4-Trimethoxybenzene-1-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trimethoxybenzene-1-sulfonamide
- 2,4,5-Trimethoxybenzene-1-sulfonamide
- 2,3,4-Trimethoxybenzoic acid
Uniqueness
2,3,4-Trimethoxybenzene-1-sulfonamide is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2,3,4-trimethoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO5S/c1-13-6-4-5-7(16(10,11)12)9(15-3)8(6)14-2/h4-5H,1-3H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPREVNNVUSFEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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